molecular formula C6H6FNO2S B1216867 Sulfanilyl fluoride CAS No. 98-62-4

Sulfanilyl fluoride

Cat. No. B1216867
CAS RN: 98-62-4
M. Wt: 175.18 g/mol
InChI Key: BPUKPIBWYZWYQV-UHFFFAOYSA-N
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Description

Sulfanilyl fluoride is a chemical entity involved in several organic reactions, especially those pertaining to sulfonyl fluoride synthesis and applications in sulfur(VI) fluoride exchange-based "click chemistry." Its significance arises from its utility as a synthetic motif for chemical biology, molecular pharmacology, and material science.

Synthesis Analysis

The synthesis of sulfanilyl fluoride and related compounds can be achieved through several methods, including the copper-free Sandmeyer-type reaction, which is practical for the direct synthesis of sulfonyl fluorides from aromatic amines via in situ diazotization, showing broad functional group tolerance and scalability (Zhong et al., 2020). Moreover, an efficient synthesis method from sulfonamides to sulfonyl fluorides capitalizes on the formation of the sulfonyl chloride and subsequent conversion to sulfonyl fluoride using KF, offering a mild and chemoselective protocol for late-stage formation of sulfonyl fluorides from densely functionalized molecules (Pérez-Palau & Cornella, 2020).

Molecular Structure Analysis

The molecular structure of sulfanilyl fluoride derivatives can be determined through X-ray crystallography and electron diffraction, revealing detailed geometric parameters. For instance, cis-sulfanuric fluoride's structure in both solid state and gas-phase has been elucidated, showing a slightly puckered six-membered sulfur—nitrogen ring with specific NSNS dihedral angles and SN bond lengths (Haist et al., 1998).

Chemical Reactions and Properties

Sulfanilyl fluoride and its derivatives participate in a variety of chemical reactions, including the Sandmeyer-type reactions for the synthesis of sulfonyl fluorides and the efficient fluorination of alcohols using sulfonyl fluorides as reagents. These compounds have been applied in deoxyfluorination reactions, highlighting their utility in introducing fluorine into molecules, which is valuable for medicinal chemistry and drug development (Nielsen et al., 2018).

Physical Properties Analysis

Sulfanilyl fluoride derivatives exhibit diverse physical properties that are crucial for their application in various fields. These include their solubility, crystallinity, and stability under different conditions. The methodologies for analyzing these properties involve spectroscopic techniques and thermal analyses, providing insights into their behavior in solid and solution states.

Chemical Properties Analysis

The chemical properties of sulfanilyl fluoride derivatives, such as reactivity, stability, and compatibility with various functional groups, are pivotal for their synthetic applications. Their ability to undergo sulfur(VI) fluoride exchange reactions, acting as sulfonylating agents, and their role in click chemistry highlight the versatility of these compounds in organic synthesis.

Scientific Research Applications

1. Synthesis and Chemical Biology

Sulfanilyl fluoride and its derivatives are actively explored in synthesis and chemical biology. Laudadio et al. (2019) demonstrate an electrochemical method to prepare sulfonyl fluorides, a category that includes sulfanilyl fluoride, using mild conditions, broadening their accessibility for chemical applications (Laudadio et al., 2019). Similarly, Carneiro et al. (2023) emphasize the growth in the application of sulfur(VI) fluorides in biomolecular chemistry and medicinal chemistry, highlighting their potential in bioconjugation and chemical biology (Carneiro et al., 2023).

2. Catalysis and Organic Synthesis

Sulfanilyl fluoride and related sulfur(VI) fluorides are gaining attention in catalysis. Lee et al. (2021) discuss the use of sulfur(VI) fluorides in catalytic transformations, focusing on foundational examples in organic synthesis and emphasizing key mechanistic studies (Lee et al., 2021). Moreover, Xu et al. (2019) present a novel method for synthesizing aliphatic sulfonyl fluorides, which includes sulfanilyl fluoride derivatives, showing their importance in molecular pharmacology and chemical biology (Xu et al., 2019).

3. Fluoride Sensing and Environmental Applications

Fluoride sensing and environmental applications are another area where sulfanilyl fluoride derivatives are relevant. Wade et al. (2010) discuss the recognition and sensing of fluoride anion using organoboron compounds, which could potentially involve derivatives of sulfanilyl fluoride (Wade et al., 2010). Jeyaseelan et al. (2021) explore the use of sulfonated graphene oxide for fluoride adsorption, a process where sulfanilyl fluoride derivatives could play a role (Jeyaseelan et al., 2021).

4. Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceuticals and medicinal chemistry, sulfanilyl fluoride shows potential. Ceruso et al. (2014) examine sulfonamides incorporating fluorine for inhibiting carbonic anhydrases, an application where sulfanilyl fluoride derivatives could be significant (Ceruso et al., 2014).

Safety And Hazards

Sulfanilyl fluoride can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a spill or leak, it is recommended to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

Sulfonyl fluorides, including Sulfanilyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The development of more accessible synthetic strategies to make a diverse array of S(VI) fluorides has unlocked a further expansion of their application in biomolecular chemistry . Future challenges and opportunities with fluorine in drugs are also being explored .

properties

IUPAC Name

4-aminobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKPIBWYZWYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059176
Record name Benzenesulfonyl fluoride, 4-amino-
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Sulfanilyl fluoride

CAS RN

98-62-4
Record name 4-Aminobenzenesulfonyl fluoride
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Record name Sulfanilyl fluoride
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Record name Sulfanilyl fluoride
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Record name Benzenesulfonyl fluoride, 4-amino-
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Record name Benzenesulfonyl fluoride, 4-amino-
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Record name Sulphanilyl fluoride
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Record name SULFANILYL FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
KA Jensen, R HANSEN - Acta Chem. Scand., 1952 - actachemscand.org
… We tried to prepare sulfanil phenylhydrazide by reaction of sulfanilyl fluoride with Phenylhydrazine (either in alcoholic solution or by direct heating of the fluoride with Phenylhydrazine to …
Number of citations: 1 actachemscand.org
BR Baker, GJ Lourens - Journal of Medicinal Chemistry, 1968 - ACS Publications
… Acylation of sulfanilyl fluoride with p-nitrophenoxyacetyl chloride in boiling toluene afforded … added 85 ml of CeHsCTla and 2.62g (15 mmoles) of sulfanilyl fluoride. After being refluxed …
Number of citations: 13 pubs.acs.org
S Wyrick, YJ Kim, K Ishaq, CB Chae - Biochimica et Biophysica Acta (BBA) …, 1979 - Elsevier
p- Antimonybenzenesulfonyl fluoride and p- mercurybenzenesulfonyl fluoride irreversibly inhibit chymotrypsin (EC 3.4.21.1), trypsin (EC 3.4.21.4), and chromosomal protease, and …
Number of citations: 3 www.sciencedirect.com
BR Baker, WT Ashton - Journal of Medicinal Chemistry, 1970 - ACS Publications
… added 1.75 g (10 mmoles) of sulfanilyl fluoride and 30 ml of PhMe. The stirred mixture was … Yl/»-(4,6-Diamino-l,2-dihydro-2,2-dimethyl-s-triazin-l-yl >phenoxyacetyl]sulfanilyl Fluoride …
Number of citations: 5 pubs.acs.org
BR Baker, EH Erickson - Journal of Medicinal Chemistry, 1969 - ACS Publications
… complement was increased when 25 was further bridged to sulfanilyl fluoride (26); 26 showed strong lysis even at 0.1 ml/, but also … That the sulfanilyl fluoride moiety did not cause …
Number of citations: 54 pubs.acs.org
S Thea, D Vigo, G Cevasco - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
… Once again, this fact suggests that, unlike sulfanilyl fluoride, sulfanilyl chloride decomposes in alkaline solution through a pathway different from that followed by the other two members …
Number of citations: 5 pubs.rsc.org
BR Baker, GJ Lourens - Journal of medicinal chemistry, 1968 - ACS Publications
… added 70 ml of CIRCelR and 1.75 g (10mmoles) of sulfanilyl fluoride. The mixture was … -l-yl)«-(p-tolyl )hydrocinnamoyi]sulfanilyl Fluoride (11) Ethanesulfonate (Method B).—A mixture of …
Number of citations: 18 pubs.acs.org
BR Baker, NMJ Vermeulen - Journal of Medicinal Chemistry, 1969 - ACS Publications
The title compound (3) was an active-site-directed irreversible inhibitor of the dihydrofolic reductase from L1210/0 and L1210/DF8 mouse leukemia. Since 3 could also appreciably …
Number of citations: 7 pubs.acs.org
JG Tatake, MM Knapp, C Ressler - Bioconjugate chemistry, 1991 - ACS Publications
… RESULTS AND DISCUSSION In the present study the use of sulfanilyl fluoride (1) as reagent in place of jV4-acetylsulfanilyl chloride (5) allowed sulfanilyl groups to be introduced …
Number of citations: 19 pubs.acs.org
BR Baker, G Lourens - Journal of Medicinal Chemistry, 1969 - ACS Publications
… conformation 6 for the oxyacetamido bridge of 2b will not be allowable due to an ortho stericeffect; thus, the secondmost favorable conformation (5) for complexing the sulfanilyl fluoride …
Number of citations: 7 pubs.acs.org

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